1-(Pyridin-4-yl)ethane-1,2-diol hydrochloride
Description
Properties
IUPAC Name |
1-pyridin-4-ylethane-1,2-diol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c9-5-7(10)6-1-3-8-4-2-6;/h1-4,7,9-10H,5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMAEVMPUGUMLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CO)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-4-yl)ethane-1,2-diol hydrochloride typically involves the reaction of pyridine derivatives with ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as mixing, heating, and cooling, followed by purification and packaging .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-4-yl)ethane-1,2-diol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like halogens (Cl2, Br2) and nitro groups (NO2) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
1-(Pyridin-4-yl)ethane-1,2-diol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)ethane-1,2-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between 1-(pyridin-4-yl)ethane-1,2-diol hydrochloride and analogous compounds:
Table 1: Comparative Analysis of Ethane-1,2-diol Derivatives
Key Comparisons
Structural Diversity: Aromatic vs. Heterocyclic Substituents: The pyridin-4-yl group in the target compound provides a nitrogen-rich aromatic system, contrasting with phenyl (e.g., 4-hydroxyphenyl in ) or furan (e.g., 2,4-furfurylidene-D-sorbitol in ) substituents. Pyridine’s electron-withdrawing nature may influence solubility and reactivity compared to electron-donating groups like methoxy in G-gly .
In contrast, analogs like G-gly and 1-(4-chlorophenyl)ethane-1,2-diol are synthesized via oxidation of styrenes or dihydroxylation of alkenes (e.g., using AD-mix-β for enantioselective diol formation) . Triazole-containing derivatives (e.g., 18c–18f in ) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), highlighting modular approaches for side-chain diversification.
Functional Applications: Lignin Chemistry: G-gly and S-gly are used to study lignin degradation mechanisms, where their diol side chains are attacked by hydroxyl radicals . The pyridine analog’s behavior in such systems remains unexplored. Antioxidant Activity: 2,4-Furfurylidene-D-sorbitol demonstrates hydroxyl radical scavenging (IC₅₀ = 0.8 mM) , but similar data for the target compound are unavailable. Pharmaceutical Potential: Azetidine-containing derivatives (e.g., ) are explored for bioactivity, whereas the pyridine derivative’s applications are unspecified beyond general R&D .
Physical Properties: Purity and Availability: The target compound is available at ≥99% purity , while triazole derivatives (e.g., 18d) are typically isolated as oils with lower yields (62–88%) .
Biological Activity
1-(Pyridin-4-yl)ethane-1,2-diol hydrochloride is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological mechanisms, biochemical properties, and implications for therapeutic use, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C7H9NO2·HCl, with a molecular weight of approximately 173.62 g/mol. The compound features a pyridine ring which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with enzymes and proteins within biological systems. It acts as a ligand in coordination chemistry, forming stable complexes with metal ions which can influence enzymatic activity and cellular processes.
Target Interactions
The compound has been shown to interact with:
- Enzymes : It may inhibit or activate enzyme functions, impacting metabolic pathways.
- Proteins : Binding to specific proteins can alter their conformation and activity, potentially leading to therapeutic effects.
The biochemical properties of this compound include its solubility, stability, and reactivity with biological molecules. These properties are critical for its function as a potential drug candidate.
| Property | Value |
|---|---|
| Solubility | Soluble in water |
| Stability | Stable under normal conditions |
| Reactivity | Forms complexes with metal ions |
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity : Studies have suggested that related compounds possess antifungal properties, indicating potential for treating fungal infections.
Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways may provide insights into its use as a therapeutic agent for metabolic disorders .
Cellular Effects : It can influence cell signaling pathways and gene expression. For instance, alterations in gene expression related to metabolism have been observed upon treatment with this compound.
Case Studies
Several studies have explored the effects of this compound in vitro and in vivo:
- In Vitro Studies : Research demonstrated that the compound inhibited the growth of certain fungal strains at specific concentrations, suggesting its potential as an antifungal agent.
- Animal Models : In animal studies, varying dosages showed differential effects on metabolic rates and enzyme activities. Higher doses resulted in significant changes compared to lower doses, indicating a dose-dependent response .
Future Perspectives
The ongoing research into this compound suggests promising avenues for drug development:
- Therapeutic Applications : Its role as an enzyme inhibitor could lead to new treatments for diseases where enzyme activity is dysregulated.
- Chemical Modifications : Further chemical modifications may enhance its efficacy and selectivity for specific biological targets.
Q & A
Q. How do hydroxyl radicals and oxyl anions degrade this compound under alkaline conditions?
- Radical attack occurs preferentially at the ethane-1,2-diol moiety, forming glyoxylic acid derivatives. Electron paramagnetic resonance (EPR) tracks radical intermediates, while DFT calculations model transition states .
Methodological Considerations
- Data Contradictions : Discrepancies in reported bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from assay variability (e.g., cell lines, endotoxin levels). Standardized protocols (CLSI guidelines) and orthogonal assays (e.g., flow cytometry) enhance reproducibility .
- Advanced Tools : Cryo-EM and single-crystal XRD elucidate ligand-receptor interactions. Metabolic profiling (e.g., LC-QTOF) maps in vivo oxidation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
